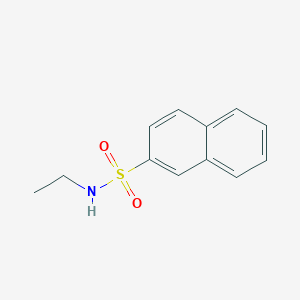

N-ethylnaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethylnaphthalene-2-sulfonamide is an organic compound with the molecular formula C12H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-thiol with ethylamine in the presence of an oxidizing agent, such as hydrogen peroxide or iodine . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . The reaction is mediated by ammonium iodide (NH4I) and can be carried out under mild conditions, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-ethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-ethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This mechanism makes this compound a potential antibacterial agent.

Comparison with Similar Compounds

N-ethylnaphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:

Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: Known for its use as an antibacterial agent in the treatment of bacterial infections

Uniqueness: this compound is unique due to its specific structure, which includes an ethyl group attached to the naphthalene ring. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-ethylnaphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, in general, are known for their broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through an analysis of recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted with an ethyl group and a sulfonamide functional group. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, particularly in inhibiting specific enzymes and pathways.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. This compound has been evaluated against various bacterial strains. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 4 µg/mL | 8 µg/mL |

| Staphylococcus aureus | 2 µg/mL | 4 µg/mL |

| Klebsiella pneumoniae | 1 µg/mL | 2 µg/mL |

The results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower MIC and MBC values indicating higher potency.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound has shown potential anti-inflammatory activity. Research has demonstrated its ability to inhibit nitric oxide (NO) production and the expression of inflammatory mediators such as COX-2.

Case Study: Inhibition of NO Production

In vitro studies using RAW 264.7 macrophages revealed that this compound significantly reduced NO production in a dose-dependent manner. The IC50 value for NO inhibition was determined to be approximately 10 µM, indicating effective anti-inflammatory properties.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| HCT-116 (colon cancer) | 25 |

The data indicates that this compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It is hypothesized that the compound interacts with specific targets such as:

- Dihydropteroate Synthase : Inhibition leads to reduced folate synthesis in bacteria.

- Nitric Oxide Synthase : Modulation results in decreased NO production, contributing to its anti-inflammatory effects.

- Cell Cycle Regulators : Induction of apoptosis in cancer cells may occur through the activation of pro-apoptotic proteins.

Properties

CAS No. |

71862-50-5 |

|---|---|

Molecular Formula |

C12H13NO2S |

Molecular Weight |

235.30 g/mol |

IUPAC Name |

N-ethylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 |

InChI Key |

DDANNVJWHXFIDK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.